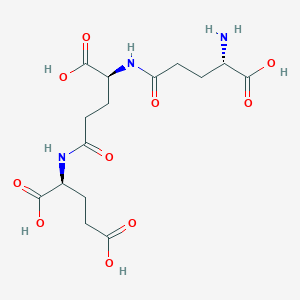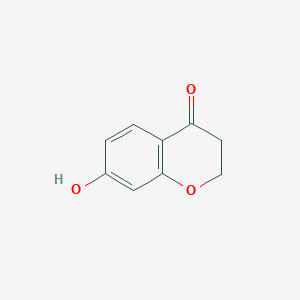
7-hydroxy-2,3-dihydro-4H-chromen-4-one
Descripción general
Descripción
7-hydroxy-2,3-dihydro-4H-chromen-4-one is a chemical compound with the molecular formula C9H8O3 . It has a molecular weight of 164.162 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new series of pyrano[2,3-f]chromenone derivatives were synthesized starting from resorcinol . Resorcinol reacted with 3-chloropropanoic acid to give 7-hydroxychroman-4-one and reaction of the later compound with 2-methylbut-3-yn-2-ol led to the formation of 7-((2-methylbut-3-yn-2-yl)oxy)chroman-4-one .Molecular Structure Analysis
The molecular structure of 7-hydroxy-2,3-dihydro-4H-chromen-4-one consists of 9 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . More detailed structural information may be available in specialized databases .Physical And Chemical Properties Analysis
7-hydroxy-2,3-dihydro-4H-chromen-4-one has a density of 1.343±0.06 g/cm3 (Predicted), a melting point of 149 °C (Solv: water (7732-18-5)), a boiling point of 372.4±42.0 °C (Predicted), a flash point of 159.055°C, and a vapor pressure of 0mmHg at 25°C . Its refractive index is 1.604 .Aplicaciones Científicas De Investigación
Anticancer Properties
7-hydroxychroman-4-one exhibits promising anticancer potential. Studies have shown that it can inhibit tumor growth and proliferation by interfering with key cellular processes. Its ability to modulate apoptosis pathways, suppress angiogenesis, and reduce inflammation makes it an attractive candidate for cancer therapy .
Anti-Inflammatory Effects
Localized protective reactions to infection or injury, commonly known as inflammatory responses, play a significant role in various diseases such as cancer, Alzheimer’s, diabetes, atherosclerosis, and cardiovascular disorders. 7-hydroxychroman-4-one has demonstrated anti-inflammatory properties, making it a potential therapeutic agent for managing inflammatory conditions .
Antioxidant Activity
Oxidative stress contributes to various diseases, including neurodegenerative disorders. 7-hydroxychroman-4-one acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Its potential in preventing age-related diseases warrants further investigation .
Antimicrobial and Antifungal Effects
Natural and synthetic analogs of chromanone exhibit antimicrobial and antifungal activities. For instance, 3-azolyl-4-chromanone phenyl hydrazones have shown antifungal potential against certain pathogens. These properties make 7-hydroxychroman-4-one a valuable scaffold for designing novel antimicrobial agents .
Antidiabetic Potential
Research suggests that 7-hydroxychroman-4-one may have antidiabetic effects. It can modulate glucose metabolism, enhance insulin sensitivity, and regulate blood sugar levels. Investigating its role in diabetes management is crucial for developing new therapeutic strategies .
Neuroprotective Properties
Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. 7-hydroxychroman-4-one has been explored for its neuroprotective effects, including inhibition of acetylcholinesterase (AChE) and reduction of oxidative stress. These properties hold promise for potential neurotherapeutics .
Mecanismo De Acción
Target of Action
7-Hydroxychroman-4-one, also known as 7-Hydroxy-2,3-dihydrochromen-4-one or 7-hydroxy-2,3-dihydro-4H-chromen-4-one, is a heterobicyclic compound that plays a significant role in medicinal chemistry . It exhibits a wide range of biological activities, suggesting that it interacts with multiple targets. These targets include various enzymes and receptors involved in processes such as inflammation, oxidation, and cell proliferation .
Mode of Action
For example, it may inhibit the activity of certain enzymes, thereby altering the biochemical pathways they are involved in .
Biochemical Pathways
7-Hydroxychroman-4-one affects several biochemical pathways due to its diverse biological activities. For instance, it has been shown to exhibit anti-inflammatory activity, suggesting that it may interfere with the biochemical pathways involved in inflammation . Additionally, it has been reported to have antioxidant activity, indicating that it may play a role in the body’s defense against oxidative stress .
Pharmacokinetics
Given its diverse biological activities, it is likely that it is well-absorbed and distributed throughout the body to interact with its various targets .
Result of Action
The result of 7-Hydroxychroman-4-one’s action is a change in the physiological processes associated with its targets. For example, its anti-inflammatory activity can lead to a reduction in inflammation, while its antioxidant activity can help protect cells from oxidative damage .
Action Environment
The action of 7-Hydroxychroman-4-one can be influenced by various environmental factors. For instance, the presence of other compounds can affect its absorption and distribution. Additionally, factors such as pH and temperature can influence its stability and efficacy .
Propiedades
IUPAC Name |
7-hydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,10H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWBVGDAFGVJEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445980 | |
| Record name | 7-hydroxy-2,3-dihydro-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-2,3-dihydro-4H-chromen-4-one | |
CAS RN |
76240-27-2 | |
| Record name | 7-hydroxy-2,3-dihydro-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential anticancer mechanisms of 7-hydroxychroman-4-one derivatives?
A1: Research suggests that certain derivatives of 7-hydroxychroman-4-one, specifically homoisoflavonoids, exhibit anticancer activity. For instance, auriculoside, a 7-hydroxychroman-4-one derivative, has demonstrated multi-target inhibitory effects against colorectal and breast cancer cell lines. In colorectal cancer, it inhibits cyclin-dependent kinase-6 []. In breast cancer, it targets the epidermal growth factor receptor and the mammalian target of rapamycin []. Other derivatives, like kaempferol 7-O-glucoside and quercetin 7-O-glucoside, have shown potential as single protein targeting agents against breast cancer [].
Q2: How does the structure of 7-hydroxychroman-4-one influence its biological activity?
A2: The structure of 7-hydroxychroman-4-one derivatives significantly impacts their biological activity. Studies indicate that modifications to the basic structure, such as the addition of specific functional groups, can alter their potency and selectivity towards different targets. For example, the presence of a 3-(3,4-dihydroxybenzyl) group in 7-hydroxychroman-4-one derivatives appears to be crucial for the inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the therapeutic potential of 7-hydroxychroman-4-one derivatives.
Q3: Can 7-hydroxychroman-4-one derivatives be used as potential antidiabetic agents?
A3: Yes, there is evidence suggesting potential antidiabetic effects of certain 7-hydroxychroman-4-one derivatives. Research indicates that Apis mellifera propolis extract (AMPE), which contains 7-hydroxychroman-4-one derivatives like 3-(3-(3,4-Dihydroxybenzyl)-7-hydroxychroman-4-one, shows promising α-amylase and α-glucosidase inhibition properties in vitro []. These enzymes play a crucial role in carbohydrate digestion and blood sugar regulation. Furthermore, in silico studies and molecular dynamic simulations have supported the potential of these compounds as α-amylase and α-glucosidase inhibitors [].
Q4: What synthetic approaches are used to obtain 7-hydroxychroman-4-one derivatives?
A5: Various synthetic strategies exist for obtaining 7-hydroxychroman-4-one derivatives. One approach involves the reaction of 7-hydroxychroman-4-one with aminoethylchlorides in the presence of potassium carbonate, acting as a Bronsted base catalyst. This reaction yields 7-aminoalkoxychromane-4-ones []. These intermediates can then be further reacted with a range of arylaldehydes using hydrochloric acid as a Bronsted acid catalyst to produce homoisoflavonoids, a class of 7-hydroxychroman-4-one derivatives with potential medicinal applications []. Another method focuses on the reaction of 5-alkyl-substituted resorcinols with specific reagents under microwave irradiation, leading to the formation of 2,2-dimethylchroman-4-one derivatives []. These synthetic routes highlight the versatility in obtaining a diverse array of 7-hydroxychroman-4-one derivatives for further research and development.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



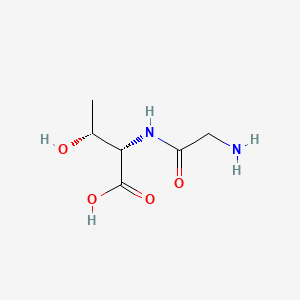
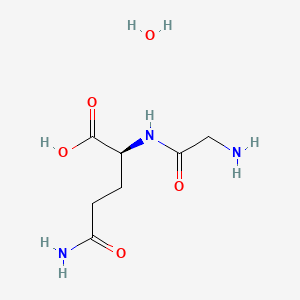
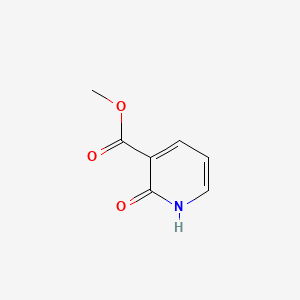
![4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one](/img/structure/B3021449.png)
![[4-(1H-Pyrazol-5-YL)phenyl]boronic acid](/img/structure/B3021450.png)

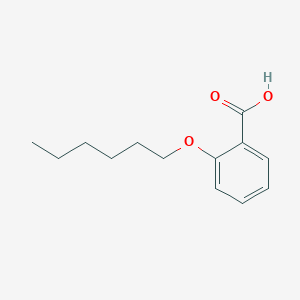

![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B3021459.png)

![2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride](/img/structure/B3021464.png)
